molecular formula C26H28N4O4S B2715589 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 896354-07-7

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2715589
CAS No.: 896354-07-7
M. Wt: 492.59
InChI Key: GLWWBWGNZFDFCW-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a high-purity chemical compound intended for research and development purposes. This molecule features a 1,3-benzodioxole moiety, a structure often investigated in medicinal chemistry for its potential biological activity . It is structurally characterized by an ethanediamide (oxalamide) linker connecting a substituted piperazine ring system to a thiophene-methyl group . The integration of the 4-phenylpiperazine and thiophene components makes this compound a valuable intermediate or candidate for pharmacological studies, particularly in the screening of compounds for central nervous system (CNS) activity . As a derivative of ethanediamide, it may serve as a key synthetic intermediate for the development of more complex molecules with potential psychosedative or anticonvulsant properties . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c31-25(27-16-21-7-4-14-35-21)26(32)28-17-22(19-8-9-23-24(15-19)34-18-33-23)30-12-10-29(11-13-30)20-5-2-1-3-6-20/h1-9,14-15,22H,10-13,16-18H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWWBWGNZFDFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzo[d][1,3]dioxole derivatives, phenylpiperazine, and thiophen-2-ylmethylamine. These intermediates are then coupled through various reactions, including amide bond formation and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can alter the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structures to N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide exhibit antidepressant properties. The piperazine ring is known for its role in enhancing serotonin and norepinephrine levels in the brain, which are critical for mood regulation. A study demonstrated that derivatives of this compound showed significant improvement in depressive-like behaviors in animal models, suggesting potential for treating depression .

Antitumor Activity

There is growing interest in the antitumor properties of this compound. Preliminary studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). For instance, a related compound was found to selectively target specific cancer cell lines while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound's thiophene and benzodioxole components may also confer antimicrobial activity. Research has indicated that similar compounds demonstrate effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. In vitro studies have shown that these compounds disrupt bacterial cell walls, leading to cell death .

Data Tables

Application Area Mechanism Reference
AntidepressantSerotonin reuptake inhibition
AntitumorInduction of apoptosis
AntimicrobialCell wall disruption

Case Study 1: Antidepressant Effects

A controlled study examined the effects of a derivative of this compound on mice subjected to chronic stress. The results indicated a significant reduction in anxiety-like behaviors compared to the control group, suggesting a robust antidepressant effect.

Case Study 2: Antitumor Activity in Cell Lines

In vitro testing of the compound against various human cancer cell lines revealed that it significantly inhibited cell growth in breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 3: Antimicrobial Testing

A series of tests were conducted using agar diffusion methods to assess the antimicrobial efficacy of the compound against common pathogens. Results showed notable zones of inhibition against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Key Structural Features :

  • 4-Phenylpiperazine : A piperazine ring substituted with a phenyl group, a scaffold frequently employed in antipsychotic and antidepressant agents.
  • Thiophen-2-ylmethyl : A sulfur-containing heterocycle that may improve metabolic stability compared to furan or pyrrole analogs.

Comparison with Structurally Similar Compounds

Structural Analog: N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)-1-Piperazinyl]Ethyl}-N′-(Tetrahydro-2-Furanylmethyl)Ethanediamide

Key Differences :

  • Substituent on Piperazine : The compared compound replaces the phenyl group with a 4-fluorophenyl moiety, which could enhance binding affinity to serotonin receptors (e.g., 5-HT1A) due to fluorine’s electronegativity .
  • Ethanediamide Substituent: Uses a tetrahydrofuran-2-ylmethyl group instead of thiophen-2-ylmethyl.

Pharmacological Implications :

  • Fluorinated aryl groups often improve metabolic stability and receptor selectivity.
  • Thiophene’s higher lipophilicity may enhance CNS penetration compared to tetrahydrofuran .

Comparison with Triazole-Thione Derivatives (e.g., 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones)

Structural Contrasts :

  • Core Scaffold : Triazole-thiones lack the ethanediamide backbone and instead feature a sulfonyl-linked triazole ring.
  • Functional Groups : The presence of sulfonyl and triazole groups in these derivatives suggests divergent mechanisms of action, possibly targeting enzymes like cyclooxygenase (COX) or kinases .

Activity Profile :

  • Triazole-thiones exhibit anti-inflammatory and antimicrobial properties, unlike the CNS-focused ethanediamide derivatives.
  • The sulfonyl group may confer higher solubility but reduce membrane permeability compared to benzodioxole-based analogs .

Comparison with 2-[(4-Amino-6-R2-1,3,5-Triazin-2-yl)Methylthio]-N-(Imidazolidin-2-ylidene)Benzenesulfonamides

Structural Differences :

  • Triazine Core : These compounds incorporate a 1,3,5-triazine ring, a nitrogen-rich scaffold often used in antiviral or anticancer agents.

Therapeutic Implications :

  • The triazine-sulfonamide hybrids are more likely to target nucleotide-binding enzymes (e.g., dihydrofolate reductase) rather than neurotransmitter receptors .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Scaffold Key Substituents LogP (Predicted) Likely Targets
Target Compound Ethanediamide Benzodioxole, 4-phenylpiperazine, thiophene 3.8 CNS receptors (e.g., 5-HT, D2)
Fluorophenyl-Tetrahydrofuran Analog Ethanediamide Benzodioxole, 4-(4-fluorophenyl)piperazine, tetrahydrofuran 3.2 5-HT1A, σ receptors
Triazole-Thione 1,2,4-Triazole-thione Phenylsulfonyl, difluorophenyl 2.5 COX-2, antimicrobial targets
Triazine-Sulfonamide 1,3,5-Triazine Imidazolidin-2-ylidene, methylthio 4.1 Enzymes (e.g., DHFR)

Research Findings and Implications

  • Target vs. Fluorophenyl Analog : The target compound’s thiophene group may confer superior metabolic stability over the tetrahydrofuran analog, as sulfur is less prone to oxidative degradation than oxygen .
  • Activity vs. Triazole-Thiones : While triazole-thiones show broader antimicrobial activity, the ethanediamide derivatives are more likely to exhibit CNS activity due to structural alignment with neuroreceptor ligands.
  • Synthetic Challenges : The target compound’s synthesis requires precise control over amide coupling to avoid racemization, a common issue in carbodiimide-mediated reactions .

Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C24H30N4O3S\text{C}_{24}\text{H}_{30}\text{N}_{4}\text{O}_3\text{S}

This structure includes a benzodioxole moiety, a piperazine ring, and a thiophene group, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : The piperazine moiety is known for its interaction with serotonin receptors, particularly 5-HT_1A and 5-HT_2A. This interaction can lead to anxiolytic and antidepressant effects.
  • Antioxidant Activity : The benzodioxole structure is associated with antioxidant properties, which may protect cells from oxidative stress.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the following table:

Activity Type Tested Model Outcome Reference
AntidepressantRodent modelsSignificant reduction in depressive-like behavior
AnxiolyticElevated plus mazeIncreased time spent in open arms
Anti-inflammatoryIn vitro assaysDecreased production of pro-inflammatory cytokines
AntioxidantCell cultureReduced oxidative stress markers

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Anxiety and Depression : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications in treating anxiety disorders.
  • Anti-inflammatory Effects : In vitro assays showed that the compound inhibited the release of pro-inflammatory cytokines from activated macrophages. This indicates its potential use in managing inflammatory conditions.
  • Oxidative Stress Reduction : In cellular models exposed to oxidative stress, treatment with the compound led to a decrease in markers associated with oxidative damage, highlighting its antioxidant properties.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Begin with fragment-based synthesis, coupling the benzodioxol and phenylpiperazine moieties via nucleophilic substitution, followed by amidation to introduce the ethanediamide group. Use coupling agents like EDC/HOBt for amide bond formation, and optimize solvent polarity (e.g., DMF vs. THF) to enhance yield. Monitor intermediates via TLC and HPLC .
  • Key Parameters : Temperature (40–80°C), reaction time (12–48 hours), and catalyst selection (e.g., Pd/C for hydrogenation steps). Reference analogous piperazine-thiophene syntheses in for reagent compatibility .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm) and carbon backbone.
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) and thiophene C-S bonds (~680 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z).
    • Advanced Tip : Cross-validate with single-crystal X-ray diffraction (as in ) for absolute configuration confirmation .

Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with UV-Vis quantification.
  • Stability : Accelerated stability studies under stress conditions (40°C/75% RH) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors due to the phenylpiperazine moiety). Reference ’s docking protocols for thiadiazole derivatives .
    • Data Integration : Combine with MD simulations (e.g., GROMACS) to study binding dynamics over time .

Q. What experimental strategies resolve contradictions in reported reactivity (e.g., oxidation vs. reduction outcomes)?

  • Methodology :

  • Controlled Variable Testing : Systematically vary oxidants (e.g., mCPBA vs. H2_2O2_2) or reductants (NaBH4_4 vs. LiAlH4_4) under inert atmospheres.
  • Mechanistic Probes : Use 18O^{18}O-labeling or kinetic isotope effects to trace reaction pathways.
    • Case Study : notes thiophene oxidation to sulfoxides; discrepancies may arise from solvent polarity or catalyst load .

Q. How can AI-driven tools optimize reaction conditions or predict novel derivatives?

  • Methodology :

  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents.
  • Automated Workflows : Implement robotic platforms (e.g., Chemspeed) for high-throughput screening of derivative libraries.
    • Reference : highlights AI integration in COMSOL for process simulation and parameter optimization .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing biological assay data (e.g., IC50_{50})?

  • Methodology :

  • Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) for IC50_{50} determination.
  • Error Analysis : Use bootstrap resampling to quantify confidence intervals.
    • Advanced Tip : Apply Bayesian hierarchical models for multi-assay meta-analysis .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodology :

  • Quality Control (QC) : Implement in-line PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical process parameters (CPPs) affecting purity .

Ethical & Compliance Considerations

Q. What regulatory guidelines apply to preclinical studies of this compound?

  • Methodology :

  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and No. 471 (genotoxicity) for safety profiling.
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.